N-butyl Pentedrone (hydrochloride)
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Overview
Description
N-butyl Pentedrone (hydrochloride) is a synthetic stimulant belonging to the cathinone class. Cathinones are structurally similar to amphetamines and are known for their stimulant effects. N-butyl Pentedrone (hydrochloride) is often used as an analytical reference standard in forensic and toxicological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl Pentedrone (hydrochloride) typically involves the reaction of a substituted cathinone with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route involves:
Starting Material: A substituted cathinone.
Reagent: Butylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as methanol or acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production of N-butyl Pentedrone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Quality Control: Analytical techniques like GC-MS and LC-QTOF are employed to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl Pentedrone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the butylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
N-butyl Pentedrone (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cathinones.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic applications and its effects on the central nervous system.
Industry: Used in the development of new synthetic routes and the production of related compounds
Mechanism of Action
N-butyl Pentedrone (hydrochloride) acts as a norepinephrine-dopamine reuptake inhibitor. It prevents the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This mechanism is similar to that of methylphenidate, resulting in stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-butyl Pentedrone (hydrochloride) is unique due to its specific substitution pattern, which influences its pharmacological properties. Compared to other cathinones, it has distinct effects on neurotransmitter reuptake and potency .
Properties
Molecular Formula |
C15H24ClNO |
---|---|
Molecular Weight |
269.81 g/mol |
IUPAC Name |
2-(butylamino)-1-phenylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-5-12-16-14(9-4-2)15(17)13-10-7-6-8-11-13;/h6-8,10-11,14,16H,3-5,9,12H2,1-2H3;1H |
InChI Key |
SXNZDQSNFWOODE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(CCC)C(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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